2-[4-(4-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide
CAS No.: 1060260-60-7
VCID: VC11920488
Molecular Formula: C19H17FN2O3S2
Molecular Weight: 404.5 g/mol
* For research use only. Not for human or veterinary use.
![2-[4-(4-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide - 1060260-60-7](/images/structure/VC11920488.png)
Description |
2-[4-(4-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound featuring a combination of sulfonamide, acetamide, and thiophene functional groups. This compound is of interest in medicinal chemistry due to its potential biological activity, which can be attributed to the presence of biologically relevant moieties such as the sulfonamide and thiophene groups. SynthesisThe synthesis of 2-[4-(4-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide likely involves multiple steps, including the formation of the sulfonamide bond and the attachment of the thiophen-2-ylmethyl group to the acetamide moiety. This process may require specific conditions such as controlled temperatures, inert atmospheres, and purification techniques like chromatography to isolate the desired product. Potential ApplicationsGiven its structural features, this compound may have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of sulfonamide and thiophene groups suggests possible biological activity, which could be explored in drug discovery efforts. Experimental TechniquesExperimental characterization of this compound would typically involve techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to determine its structure and properties. Additionally, biological assays would be necessary to elucidate its mechanism of action and potential therapeutic applications. |
---|---|
CAS No. | 1060260-60-7 |
Product Name | 2-[4-(4-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide |
Molecular Formula | C19H17FN2O3S2 |
Molecular Weight | 404.5 g/mol |
IUPAC Name | 2-[4-[(4-fluorophenyl)sulfonylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide |
Standard InChI | InChI=1S/C19H17FN2O3S2/c20-15-5-9-18(10-6-15)27(24,25)22-16-7-3-14(4-8-16)12-19(23)21-13-17-2-1-11-26-17/h1-11,22H,12-13H2,(H,21,23) |
Standard InChIKey | DVXOLDLXCKMJSH-UHFFFAOYSA-N |
SMILES | C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Canonical SMILES | C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
PubChem Compound | 25891074 |
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume